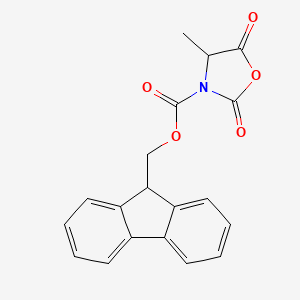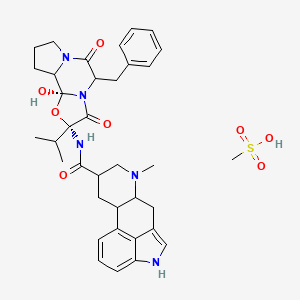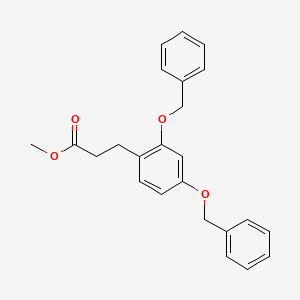
Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate: is an organic compound with the molecular formula C24H24O4. It is a derivative of propanoic acid and features two benzyloxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate typically involves the esterification of 3-(2,4-bis(benzyloxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different substituents replacing the benzyloxy groups
Scientific Research Applications
Chemistry: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved to form the corresponding acid and alcohol. This process can be facilitated by esterases or other hydrolytic enzymes. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-(4-(benzyloxy)phenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
Comparison: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds with only one benzyloxy group or other substituents. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a distinct compound for various applications.
Properties
Molecular Formula |
C24H24O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 3-[2,4-bis(phenylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C24H24O4/c1-26-24(25)15-13-21-12-14-22(27-17-19-8-4-2-5-9-19)16-23(21)28-18-20-10-6-3-7-11-20/h2-12,14,16H,13,15,17-18H2,1H3 |
InChI Key |
DAHGWEUTFYNUPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
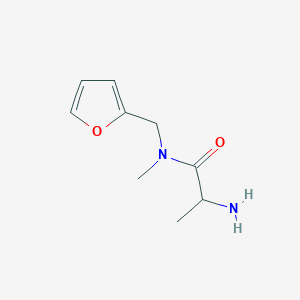
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

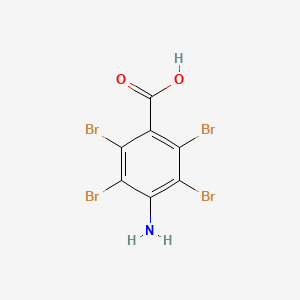
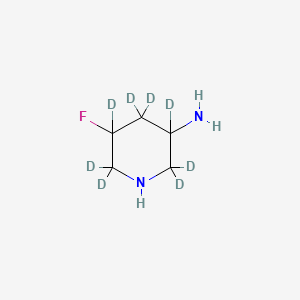
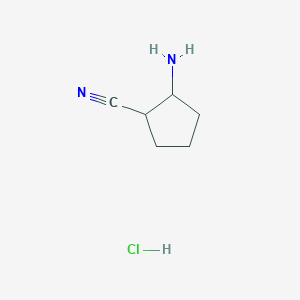
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)

